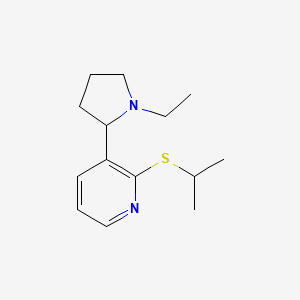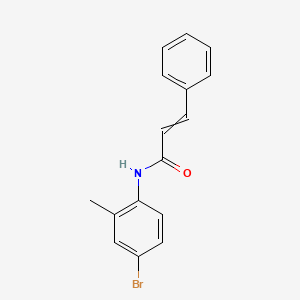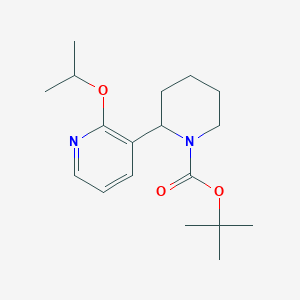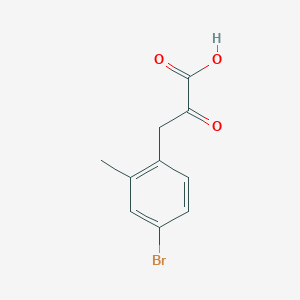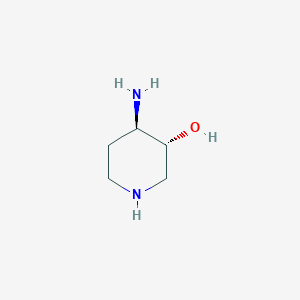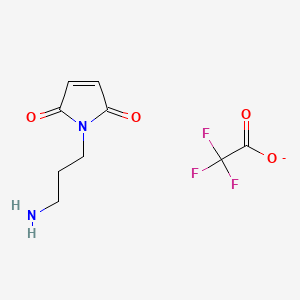![molecular formula C14H9BrF2O2 B11822455 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid is an organic compound that features a biphenyl structure substituted with a bromine atom and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid typically involves multiple steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4-bromo-1,1’-biphenyl. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The next step involves the introduction of fluorine atoms. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic systems, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Similar structure but lacks the difluoroacetic acid moiety.
2-Bromo-1,1’-biphenyl: Another biphenyl derivative with bromine substitution but different positioning.
Phenacyl bromide: Contains a bromine atom but has a different core structure.
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents with the biphenyl core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H9BrF2O2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C14H9BrF2O2/c15-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(16,17)13(18)19/h1-8H,(H,18,19) |
InChI-Schlüssel |
DHDLIMJGRORDSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



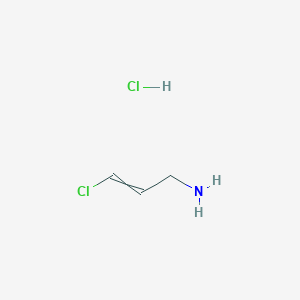
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
